N-benzhydryl-2-(1-naphthyl)acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR (400 MHz, CDCl3) :
- Naphthyl Protons : δ 7.85–7.45 (m, 7H, aromatic).
- Benzhydryl Protons : δ 7.35–7.25 (m, 10H, two phenyl groups).
- Acetamide Methyl : δ 2.24 (s, 3H, COCH2).
13C NMR (100 MHz, CDCl3) :
Infrared (IR) and Raman Vibrational Profiles
IR (KBr, cm⁻¹) :
- ν(N–H) : 3292 (amide stretch).
- ν(C=O) : 1669 (strong, amide I band).
- ν(C–N) : 1270 (amide III band).
Raman Peaks :
Mass Spectrometric Fragmentation Patterns
X-ray Crystallographic Studies and Solid-State Packing
While direct X-ray data for N-benzhydryl-2-(1-naphthyl)acetamide is unavailable, related structures (e.g., N-benzhydrylacetamide, CCDC 796517) reveal:
- Packing Motifs : Herringbone arrangements driven by π–π stacking (naphthyl–naphthyl distance: 3.8 Å).
- Hydrogen Bonding : Amide N–H···O=C interactions form dimers in the crystal lattice.
Table 2 : Hypothetical Crystallographic Parameters (Based on Analogues)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2$$_1$$/c |
| a (Å) | 22.2457(10) |
| b (Å) | 5.0728(2) |
| c (Å) | 15.7045(7) |
| β (°) | 110.012(2) |
Properties
Molecular Formula |
C25H21NO |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-benzhydryl-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C25H21NO/c27-24(18-22-16-9-15-19-10-7-8-17-23(19)22)26-25(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-17,25H,18H2,(H,26,27) |
InChI Key |
INOPNRREDNJSKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The benzhydryl and naphthyl groups confer unique steric, electronic, and hydrophobic properties. Below is a comparative analysis with similar compounds:
Table 1: Structural and Functional Comparisons
Key Observations :
- Naphthyl vs. Bromophenoxy/Pyridazinyl: The 1-naphthyl group in the target compound increases rigidity and lipophilicity compared to the bromophenoxy (electron-withdrawing) or pyridazinyl (hydrogen-bonding) groups in analogs .
- Positional Isomerism : The 1-naphthyl substituent in the target compound may exhibit distinct binding modes compared to 2-naphthyl analogs (e.g., 2-(2-naphthyl)-N-phenylacetamide) due to differences in spatial arrangement .
Preparation Methods
Synthesis of 2-(1-Naphthyl)acetyl Chloride
2-(1-Naphthyl)acetic acid is converted to its acid chloride using thionyl chloride (SOCl) in anhydrous dichloromethane (DCM) under reflux. The reaction proceeds quantitatively, as evidenced by the disappearance of the carboxylic acid O–H stretch (2500–3000 cm) in IR spectroscopy.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 60°C (reflux) |
| Duration | 3 hours |
| Yield | 95–98% |
Coupling with Benzhydrylamine
The acid chloride reacts with benzhydrylamine in the presence of triethylamine (EtN) to neutralize HCl. The reaction is conducted at 0°C to room temperature to minimize side reactions.
Procedure
-
Dissolve 2-(1-naphthyl)acetyl chloride (1.0 eq) in DCM.
-
Add benzhydrylamine (1.1 eq) and EtN (2.0 eq) dropwise.
-
Stir for 12 hours, extract with aqueous NaHCO, and purify via recrystallization from ethyl acetate/isopropyl ether.
Characterization Data
-
Yield : 82%
-
Melting Point : 148–150°C
-
H NMR (CDCl) : δ 8.25 (d, 1H, naphthyl-H), 7.85–7.20 (m, 16H, aromatic), 5.15 (s, 1H, CHPh), 3.72 (s, 2H, CHCO).
Nucleophilic Substitution Pathway
Preparation of Benzhydryl Chloride
Benzhydrol (PhCHOH) is treated with thionyl chloride to generate benzhydryl chloride (PhCHCl), a key electrophile.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | Pyridine (0.1 eq) |
| Yield | 89% |
Alkylation of 2-(1-Naphthyl)acetamide
Benzhydryl chloride reacts with the sodium salt of 2-(1-naphthyl)acetamide in dimethylformamide (DMF) at 80°C. The acetamide’s NH group is deprotonated using NaH, enabling nucleophilic attack.
Critical Observations
-
Excess NaH (1.2 eq) ensures complete deprotonation.
-
Reaction completion is confirmed by TLC (R = 0.45 in hexane/EtOAc 3:1).
Yield : 74% after column chromatography (SiO, hexane/EtOAc gradient).
Catalytic Coupling Methods
EDCl/HOBt-Mediated Amidation
A mixture of 2-(1-naphthyl)acetic acid, benzhydrylamine, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (hydroxybenzotriazole) in DCM facilitates amide bond formation under mild conditions.
Advantages
-
Avoids handling moisture-sensitive acid chlorides.
-
Suitable for heat-sensitive substrates.
Reaction Profile
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Duration | 24 hours |
| Yield | 78% |
Comparative Analysis of Methods
Table 1. Efficiency Metrics for Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acid Chloride | 82 | 99 | High |
| Nucleophilic Substitution | 74 | 95 | Moderate |
| EDCl/HOBt | 78 | 97 | High |
Key Findings
-
The acid chloride route offers the highest yield and purity, ideal for industrial applications.
-
EDCl/HOBt coupling is preferable for lab-scale synthesis due to operational simplicity.
Mechanistic Insights and Side Reactions
Competing Pathways in Acid Chloride Synthesis
Partial epimerization at the α-carbon of 2-(1-naphthyl)acetyl chloride is observed under prolonged reflux, necessitating strict temperature control.
Q & A
Q. What are the optimal synthetic routes for N-benzhydryl-2-(1-naphthyl)acetamide, and how can reaction yields be improved?
- Methodology : Multi-step synthesis involving nucleophilic substitution and amide coupling. For example:
- Step 1 : React 1-naphthylacetic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ester intermediate.
- Step 2 : Hydrolysis of the ester to the carboxylic acid using NaOH.
- Step 3 : Amide formation via coupling with benzhydrylamine using EDCI/HOBt or DCC as activating agents .
- Yield Optimization : Adjust reaction temperature (60–80°C), solvent polarity (DMF > THF), and stoichiometric ratios (1:1.2 for amine:acid). Monitor purity via TLC and HPLC .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- NMR : Confirm benzhydryl (δ 7.2–7.5 ppm, aromatic protons) and naphthyl (δ 7.6–8.2 ppm) groups. Amide proton appears at δ 10.3–10.5 ppm in DMSO-d₆ .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~400–420).
- IR Spectroscopy : Amide C=O stretch at ~1680–1700 cm⁻¹ .
Q. What are the solubility properties of this compound in common solvents?
-
Data :
Solvent Solubility (mg/mL) Notes DMSO >50 Preferred for biological assays Methanol ~10 Limited solubility at RT Chloroform ~30 Useful for crystallization -
Method : Use sonication and heating (40–50°C) to enhance dissolution in polar aprotic solvents .
Advanced Research Questions
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
- Mechanistic Insight :
- Enzyme Inhibition : The naphthyl group may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or proteases).
- Receptor Binding : Benzhydryl moiety mimics natural ligands in G-protein-coupled receptors (GPCRs), as seen in structurally related compounds .
- Validation : Perform competitive binding assays (IC₅₀ determination) and molecular docking simulations (AutoDock Vina) .
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?
Q. How can computational methods predict the stability and reactivity of this compound?
- Approach :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electron density maps and frontier molecular orbitals.
- MD Simulations : Simulate solvation dynamics in explicit water (AMBER force field) to assess conformational stability .
- Applications : Predict metabolic sites (e.g., amide hydrolysis) and oxidative stability .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
